molecular formula C12H11NO B11908328 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole

3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole

Cat. No.: B11908328
M. Wt: 185.22 g/mol
InChI Key: UIFUFXPKRWWGRZ-UHFFFAOYSA-N
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Description

3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole is a heterocyclic compound that features an isoxazole ring fused with a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenylprop-2-en-1-one with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylpropene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Saturated oxazole derivatives.

    Substitution: Halogenated oxazole compounds.

Scientific Research Applications

3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Phenylprop-1-en-2-yl)isoxazole: A closely related compound with similar structural features.

    1-Phenylprop-2-en-1-one: A precursor used in the synthesis of 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole.

    2-Phenyl-1,3-oxazole: Another heterocyclic compound with an oxazole ring.

Uniqueness

This compound is unique due to its combination of an isoxazole ring and a phenylpropene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1-phenylprop-1-en-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFUFXPKRWWGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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